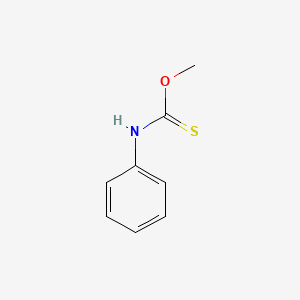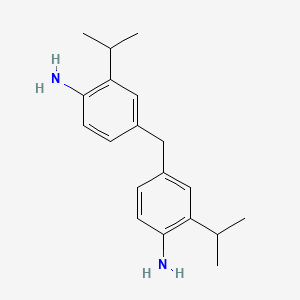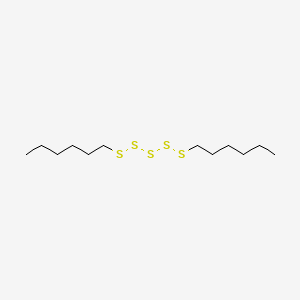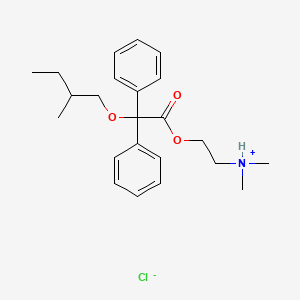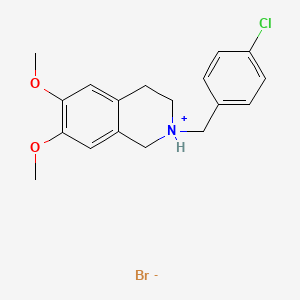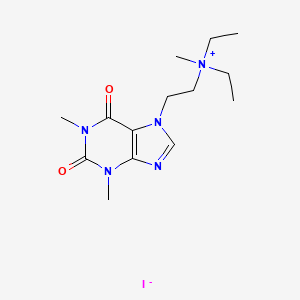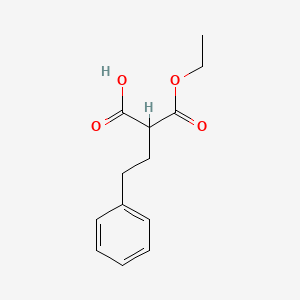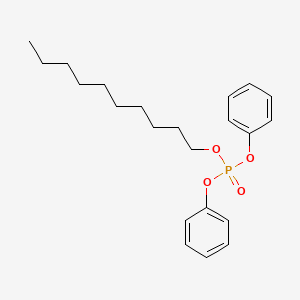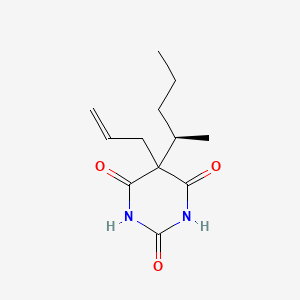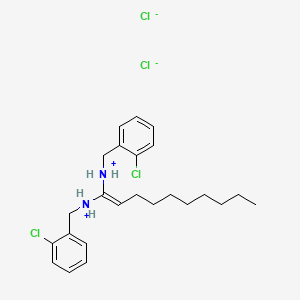
1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two o-chlorobenzyl groups attached to a decanediamine backbone, with the addition of two hydrochloride groups
Métodos De Preparación
The synthesis of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of 1,10-decanediamine with o-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets. The o-chlorobenzyl groups may play a role in binding to target molecules, while the decanediamine backbone provides structural stability. The hydrochloride groups enhance the compound’s solubility and facilitate its interaction with biological systems.
Comparación Con Compuestos Similares
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,10-Decanediamine, N,N’-bis(p-chlorobenzyl)-, dihydrochloride: Similar structure but with p-chlorobenzyl groups instead of o-chlorobenzyl.
1,10-Decanediamine, N,N’-bis(o-bromobenzyl)-, dihydrochloride: Similar structure but with o-bromobenzyl groups instead of o-chlorobenzyl.
1,10-Decanediamine, N,N’-bis(o-methylbenzyl)-, dihydrochloride: Similar structure but with o-methylbenzyl groups instead of o-chlorobenzyl. The uniqueness of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
2056-24-8 |
|---|---|
Fórmula molecular |
C24H34Cl4N2 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methyl-[1-[(2-chlorophenyl)methylazaniumyl]dec-1-enyl]azanium;dichloride |
InChI |
InChI=1S/C24H32Cl2N2.2ClH/c1-2-3-4-5-6-7-8-17-24(27-18-20-13-9-11-15-22(20)25)28-19-21-14-10-12-16-23(21)26;;/h9-17,27-28H,2-8,18-19H2,1H3;2*1H |
Clave InChI |
JGWRCGHPVAOURY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C([NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


